molecular formula C21H18BrNO4 B11392119 1-(3-Bromophenyl)-2-(2-hydroxyethyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Bromophenyl)-2-(2-hydroxyethyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11392119
M. Wt: 428.3 g/mol
InChI Key: JKGXVUMCKCQUCC-UHFFFAOYSA-N
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Description

1-(3-BROMOPHENYL)-2-(2-HYDROXYETHYL)-6,8-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by its unique structure, which includes a bromophenyl group, a hydroxyethyl group, and multiple methyl groups attached to a chromeno-pyrrole core. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-BROMOPHENYL)-2-(2-HYDROXYETHYL)-6,8-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno-Pyrrole Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno-pyrrole core.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a bromophenyl boronic acid derivative.

    Addition of the Hydroxyethyl Group: The hydroxyethyl group can be added via a nucleophilic substitution reaction, where an appropriate hydroxyethyl halide reacts with the intermediate compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-BROMOPHENYL)-2-(2-HYDROXYETHYL)-6,8-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-BROMOPHENYL)-2-(2-HYDROXYETHYL)-6,8-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(3-BROMOPHENYL)-2-(2-HYDROXYETHYL)-6,8-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for its binding to target molecules.

Comparison with Similar Compounds

1-(3-BROMOPHENYL)-2-(2-HYDROXYETHYL)-6,8-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared with other chromeno-pyrrole derivatives, such as:

    1-(3-CHLOROPHENYL)-2-(2-HYDROXYETHYL)-6,8-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: Similar structure but with a chlorine atom instead of a bromine atom.

    1-(3-METHOXYPHENYL)-2-(2-HYDROXYETHYL)-6,8-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: Similar structure but with a methoxy group instead of a bromine atom.

The uniqueness of 1-(3-BROMOPHENYL)-2-(2-HYDROXYETHYL)-6,8-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H18BrNO4

Molecular Weight

428.3 g/mol

IUPAC Name

1-(3-bromophenyl)-2-(2-hydroxyethyl)-6,8-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H18BrNO4/c1-11-8-12(2)16-15(9-11)27-20-17(19(16)25)18(23(6-7-24)21(20)26)13-4-3-5-14(22)10-13/h3-5,8-10,18,24H,6-7H2,1-2H3

InChI Key

JKGXVUMCKCQUCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC3=C(C2=O)C(N(C3=O)CCO)C4=CC(=CC=C4)Br)C

Origin of Product

United States

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